molecular formula C7H10F3NO2 B1444365 2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone CAS No. 73193-62-1

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone

Cat. No. B1444365
Key on ui cas rn: 73193-62-1
M. Wt: 197.15 g/mol
InChI Key: PBTYRDMHPNDRSR-UHFFFAOYSA-N
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Patent
US07902367B2

Procedure details

Ethyl trifluoroacetate (1.31 mL, 11.0 mmol) and triethylamine (1.68 mL, 12.0 mmol) were added to 3-hydroxypiperidine (1.01 g, 10.0 mmol) in ethanol (10 mL). The mixture was stirred at room temperature for 8 hours. Subsequently, the reaction mixture was concentrated and water was added. The mixture was then extracted with ethyl acetate and the extract washed with brine and dried over magnesium sulfate. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->2:1) gave 1.68 g (85%) of the desired compound as a colorless oil.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.C(N(CC)CC)C.[OH:17][CH:18]1[CH2:23][CH2:22][CH2:21][NH:20][CH2:19]1>C(O)C>[F:9][C:2]([F:1])([F:8])[C:3]([N:20]1[CH2:21][CH2:22][CH2:23][CH:18]([OH:17])[CH2:19]1)=[O:5]

Inputs

Step One
Name
Quantity
1.31 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
1.68 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.01 g
Type
reactant
Smiles
OC1CNCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
the extract washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->2:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(C(=O)N1CC(CCC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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